Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” has a melting point of 48 - 50°C . It is typically stored at room temperature .Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Activity Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives have been studied for their antimicrobial properties. Balaswamy et al. (2012) synthesized various derivatives from methyl 2-substituted benzoxazole-5-carboxylate and found them to exhibit significant antimicrobial activity, showcasing the compound's potential in combating infections (Balaswamy et al., 2012). Similarly, Vodela et al. (2013) created a series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles and demonstrated their potent antimicrobial activity against various bacterial strains (Vodela et al., 2013).
Antitumor Activity The compound has also shown promise in cancer research. Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated them against multiple cancer cell lines. One derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity, indicating the potential of these derivatives in cancer treatment (Pilyo et al., 2020).
Anti-Inflammatory and Cytotoxic Potential
Anti-Inflammatory Activity Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives have also been recognized for their anti-inflammatory properties. Thakral et al. (2022) synthesized 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids and their methyl esters and found significant anti-inflammatory activity in some of the derivatives (Thakral et al., 2022). Chilumula et al. (2011) synthesized and evaluated methyl-2-(arylideneamino)oxazol-4ylamino)benzoxazole-5-carboxylate derivatives, with some showing very good anti-inflammatory activity (Chilumula et al., 2011).
Cytotoxic Activity The cytotoxic properties of these compounds, especially against cancer cells, have been a focus of research. Thakral et al. (2022) reported that 2‐(4‐Chlorophenyl)benzoxaole‐5‐carboxylic acid showed excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, surpassing the performance of standard drugs (Thakral et al., 2022).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives are crucial for their application in scientific research. Wang et al. (2006) highlighted a rapid and efficient synthesis method for benzoxazoles from various carboxylic acids, indicating the versatility and potential for large-scale production (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 2-propyl-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXUIGLVKIJGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594762 |
Source
|
Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |
CAS RN |
924869-24-9 |
Source
|
Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.